molecular formula C16H18N4O B606355 N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide CAS No. 1404562-17-9

N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide

Cat. No. B606355
CAS RN: 1404562-17-9
M. Wt: 282.34
InChI Key: YZXBMJVMSBSGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide” is a chemical compound . It is also known as a selective inhibitor of protein kinase C (PKC) .

Scientific Research Applications

HDAC Inhibitor

BRD6688 is an HDAC inhibitor with IC 50 values of 21 nM, 100 nM, and 11.48 µM for HDAC1, 2, and 3, respectively . It possesses preferential binding kinetics with a six-fold extended half-life on HDAC2 compared to HDAC1 (381 min versus 65 min) . This makes it a potential candidate for research in the field of epigenetics and transcription .

Neurodegenerative Disorders

BRD6688 has been shown to cross the blood-brain barrier and rescue memory defects associated with p25 induced neurodegeneration in contextual fear conditioning in a CK-p25 mouse model of neurodegeneration . This suggests its potential application in the treatment of neurodegenerative disorders.

Behavioral Neuroscience

The compound’s ability to cross the blood-brain barrier and affect memory suggests its potential use in the field of behavioral neuroscience . It could be used to study the neural basis of behavior and its modification by learning and memory.

Histone Deacetylation

BRD6688 is involved in the process of histone deacetylation . It could be used in research studying the role of histone deacetylation in gene expression and cellular function.

Fear Memory Suppression

Research has shown that PV+ cell-specific Hdac2 deletion limits spontaneous fear memory recovery in adult mice . Given that BRD6688 is an Hdac2 inhibitor , it could potentially be used in research studying fear memory suppression.

Perineuronal Net Aggregation

BRD6688 has been associated with reduced perineuronal net aggregation around PV+ cells in the prefrontal cortex and basolateral amygdala . This suggests its potential use in research studying the role of perineuronal nets in neuronal function and plasticity.

properties

IUPAC Name

N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBMJVMSBSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide

Q & A

Q1: What is the significance of BRD6688 in the context of this research on paclitaxel-induced neuropathy?

A1: The study investigates the role of histone deacetylase 2 (HDAC2) in paclitaxel-induced neuropathic pain. BRD6688 is a selective inhibitor of HDAC2. Researchers used BRD6688 to investigate whether inhibiting HDAC2 could alleviate pain and prevent the molecular changes associated with this condition in rats. The results showed that BRD6688 administration significantly reduced paclitaxel-induced mechanical allodynia (a type of pain sensitivity). [] This suggests that HDAC2 inhibition by compounds like BRD6688 could be a potential therapeutic strategy for treating this debilitating side effect of paclitaxel chemotherapy.

Q2: What specific effects did BRD6688 have at the molecular level in this study?

A2: BRD6688, by inhibiting HDAC2, prevented the following changes in the spinal dorsal horn of rats treated with paclitaxel:

  • Suppressed HDAC2 Upregulation: BRD6688 blocked the increase of HDAC2 typically seen after paclitaxel treatment. []
  • Reduced Glutamate Accumulation: It prevented the buildup of glutamate, a neurotransmitter, which is thought to contribute to pain signaling. []
  • Normalized EAAT2/VGLUT2/Synaptophysin Expression: BRD6688 helped maintain the balance between glutamate release and reuptake by preventing the downregulation of EAAT2 (an excitatory amino acid transporter responsible for glutamate uptake) and the upregulation of VGLUT2 (a vesicular glutamate transporter involved in glutamate release) and synaptophysin (a marker of synapse formation). []
  • Inhibited HDAC2/YY1 Interaction: It disrupted the interaction between HDAC2 and YY1, a transcription factor. This interaction is believed to be important for the regulation of genes involved in glutamate transport. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.